N-Acetyl-S-ethenyl-L-cysteine
Description
N-Acetyl-S-ethenyl-L-cysteine (CAS: 64349-11-7) is a thiol-modified derivative of L-cysteine, characterized by an acetylated amino group and an ethenyl (vinyl) substituent on the sulfur atom. Its IUPAC name is (2R)-2-acetamido-3-(ethenylsulfanyl)propanoic acid, with a molecular formula of C₇H₁₁NO₃S and a molecular weight of 189.23 g/mol .
Properties
CAS No. |
64349-11-7 |
|---|---|
Molecular Formula |
C7H11NO3S |
Molecular Weight |
189.23 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-ethenylsulfanylpropanoic acid |
InChI |
InChI=1S/C7H11NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h3,6H,1,4H2,2H3,(H,8,9)(H,10,11)/t6-/m0/s1 |
InChI Key |
BXMHDORXONLAIO-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC=C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC=C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-ethenyl-L-cysteine typically involves the acetylation of L-cysteine. One common method is the reaction of L-cysteine with acetic anhydride under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature of around 0-5°C to prevent the decomposition of the product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-ethenyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include disulfides, reduced thiols, and substituted derivatives, depending on the specific reaction conditions .
Scientific Research Applications
N-Acetyl-S-ethenyl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in studies related to oxidative stress and cellular protection.
Medicine: Investigated for its potential therapeutic effects in conditions like chronic bronchitis, cystic fibrosis, and acetaminophen overdose.
Industry: Utilized in the production of pharmaceuticals and as an additive in food and cosmetics.
Mechanism of Action
N-Acetyl-S-ethenyl-L-cysteine exerts its effects primarily through its antioxidant properties. It increases the levels of glutathione, a powerful intracellular antioxidant, by providing cysteine, a precursor for glutathione synthesis. This helps in neutralizing free radicals and reducing oxidative stress. Additionally, it modulates various signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Key Compounds for Comparison
Structural and Pharmacological Differences
- Reactivity: NAC’s free thiol group enables direct antioxidant activity via glutathione replenishment , whereas S-substituted derivatives like this compound lack this property due to blocked thiols.
Metabolism and Biomarker Utility :
- Therapeutic Potential: Lipidic analogs like TLR2/6 agonists (e.g., N-Acetyl-S-thiocarbamoyl derivatives) demonstrate immunomodulatory activity, highlighting how substituents dictate target engagement . The ethenyl derivative’s applications remain underexplored but may involve niche synthetic or catalytic roles due to its reactive vinyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
